1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 869073-52-9

1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3061351
CAS Number: 869073-52-9
Molecular Formula: C15H23N5
Molecular Weight: 273.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

  • Compound Description: This group encompasses a series of derivatives based on the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. These compounds were investigated for their potential as Src inhibitors in treating triple-negative breast cancer (TNBC) []. A key finding within this series was the identification of N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) as a potent multikinase inhibitor with promising anti-TNBC activity both in vitro and in vivo [].

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative []. The synthesis and structural characterization of this compound were the primary focus of the study [], with no biological activity reported.

3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

  • Compound Description: This class of compounds was synthesized via a three-component microwave-assisted method []. The study focused on developing an efficient and versatile synthetic strategy for this class of pyrazolo[3,4-d]pyrimidines [].

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This complex polycyclic compound incorporates both chromenopyrazolopyridine and thienopyrimidine moieties []. The study focused on its efficient synthesis and structural characterization [].

S29, 1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine

  • Compound Description: S29 is a known inhibitor of the cytoplasmic tyrosine kinase c-Src [, ]. Studies have investigated its potential in treating neuroblastoma [, ], particularly when delivered using graphene oxide (GO) nanosheets as carriers to enhance cellular uptake and antitumor effects [, ].

1-Methyl-1H-pyrazolo­[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a simple pyrazolo[3,4-d]pyrimidine derivative characterized by X-ray crystallography, revealing its planar structure and hydrogen-bonding interactions [].

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by X-ray crystallography and computational methods, including Hirshfeld surface analysis and DFT calculations, to understand its structural features, intermolecular interactions, and electronic properties [].

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]-1,3-oxazin-4-one

    6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

      Pyrazolo[3,4‐d]pyrimidin-4-ones

      • Compound Description: This group encompasses a series of pyrazolo[3,4-d]pyrimidin-4-ones synthesized using Brønsted‐acidic ionic liquids as catalysts []. This study focused on developing an environmentally friendly and efficient method for synthesizing these compounds [].
      • Compound Description: This study explores the reactivity of 1-methyl- and 1-phenyl-1H-pyrazolo[3,4-d] pyrimidine 5-oxide under various reaction conditions [], providing insights into the chemical behavior of pyrazolo[3,4-d]pyrimidine N-oxides.

      3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one

      • Compound Description: This compound served as a key intermediate in synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives [].

      3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones

      • Compound Description: These compounds, derived from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line []. Notably, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one exhibited potent inhibitory activity [].

      3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

      • Compound Description: This compound serves as a crucial intermediate in synthesizing N-alkylated pyrazolo[3,4-d]pyrimidine derivatives, which were further evaluated for their acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II inhibitory activities [].

      N-Alkylated pyrazolo[3,4‐d]pyrimidine

      • Compound Description: This group of compounds, synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, were investigated for their AChE and hCA I and II inhibitory activities []. Notably, compound 10 exhibited potent and selective CA I inhibition [].

      5-Amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one

      • Compound Description: This compound served as a versatile starting material for synthesizing a diverse range of thieno[d]pyrimidine derivatives, including isolated and fused systems [].

      2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile

      • Compound Description: This compound was a key intermediate in synthesizing novel pyrazolo[3,4-d] pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential CDK2 inhibitors []. The study also investigated its reactivity towards nucleophiles [].

      Pyrazolo[3,4-d] pyrimidines

      • Compound Description: These compounds were synthesized from 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile by reacting it with various primary aromatic amines []. The study aimed to develop novel CDK2 inhibitors [].

      Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

      • Compound Description: These compounds, prepared from a pyrazolopyrimidine intermediate obtained from 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile, were investigated as potential CDK2 inhibitors [].

      N(4)-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

      • Compound Description: This study focused on synthesizing and analyzing the crystal structures of a series of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []. The research aimed to understand the hydrogen-bonding patterns and conformational preferences of these compounds [].

      3-[5-[(N-biotinyl-6- amiocaproyl)amino]pentyl]-1-(2-deoxy-beta-D-erythro-pentofuranosyl )-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5′-triphosphate (bio-13-dAPPTP)

      • Compound Description: This dATP analogue, bio-13-dAPPTP, is modified at the 3-position with a biotin moiety attached via a flexible linker []. It can be incorporated into DNA probes via nick translation and effectively hybridizes with complementary targets [].
      • Compound Description: This study investigated the conformational preferences of three butylidene-linker models incorporating pyrazolo[3,4-d]pyrimidine, purine, and 7-deazapurine units []. The research revealed that these molecules adopt folded conformations in solution and the solid state due to intramolecular π-π interactions [].

      3-(5-Amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles

      • Compound Description: This study describes the synthesis and conformational analysis of 3-(5-amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles using 'H NMR data [].

      3-Bromopyrazolo[3,4-d]pyrimidine 2′-deoxy-2′-fluoro-beta-D-arabinonucleosides

      • Compound Description: This study focuses on synthesizing and characterizing 3-bromopyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides []. These modified nucleosides adopt an unusually rigid sugar N-conformation, as confirmed by NMR spectroscopy and X-ray crystallography [].

      1,3-Bis(4,6-diisopropylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propane

      • Compound Description: The crystal structure of this pyrazolo[3,4-d]pyrimidine-based flexible molecule was analyzed, revealing intramolecular π-π stacking interactions between the pyrazolo[3,4-d]pyrimidine rings []. The study highlighted the effect of bulky isopropyl groups on the stacking behavior compared to methyl or ethyl groups [].

      Dihydro-1Hpyrazolo[3,4-d]pyrimidine derivatives

      • Compound Description: A series of dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized from 4-(4-chlorophenyl)-3-methyl-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine using PEG-400 as a green solvent []. The synthesized compounds were evaluated for their antimicrobial activities [].

      Substituted pyrazolo[3,4-d]pyrimidines

      • Compound Description: This study focused on synthesizing various substituted pyrazolo[3,4-d]pyrimidines, starting with 1-substituted-5-amino-1H-pyrazole-4-carbonitrile []. The synthesized compounds were evaluated for their in vitro antiproliferative and antioxidant activities []. Some compounds exhibited remarkable cytotoxicity against MCF-7 and A549 cancer cell lines [].

      6-Aryl-l-methyl-3-n-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones

      • Compound Description: A series of 6-Aryl-l-methyl-3-n-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones were synthesized from methyl 4-amino-1-methyl-3-n-propyl pyrazole-5-carboxylate []. The study aimed to develop novel pyrazolo[4,3-d]pyrimidine derivatives, which are structurally related to purines and have shown pharmacological activities [].

      1H-pyrazolo[3,4-d]pyrimidin-4-amine-tethered 3-methyl-1-aryl-1H-indazoles

      • Compound Description: This study focused on designing and synthesizing novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine-tethered 3-methyl-1-aryl-1H-indazoles as selective and potent PI3Kδ inhibitors []. These compounds showed significant anti-inflammatory activities and potential for treating acute lung injury (ALI) [].

      2,10-dimethyl-2,8,10,16-tetrahydrodipyrazolo[3,4-e:3′,4′-l][1,2,4,8,9,11]hexaazacyclotetradecine-4,12-diamine

      • Compound Description: This 14-membered hexaazamacrocycle was synthesized unexpectedly from 3-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile through a reaction with hydrazine []. The reaction proceeds via the dimerization of an intermediate, 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine [].

      3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

      • Compound Description: This study focused on synthesizing chiral 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through an enantioselective transfer hydrogenation of 2-hydroxypyrimidines catalyzed by chiral phosphoric acids []. The study developed an efficient method for preparing various DHPMs, including those with alkyl substituents at the stereogenic center [].

      Quinoline-pyrazolopyrimidine hybrids and Quinoline-4-Arylamines

      • Compound Description: This study synthesized and evaluated two libraries of quinoline-based hybrids—1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 7-chloro-N-phenylquinolin-4-amine—for their α-glucosidase inhibitory, antioxidant, and anti-tubercular properties []. Several compounds exhibited promising α-glucosidase inhibition, antioxidant activity, and anti-tubercular activity [].

      6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N, N-bis(2-methoxyethyl)hex-5-ynamide

      • Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor [, ]. It has been investigated for its potential in treating respiratory diseases, including asthma and chronic obstructive pulmonary disease, particularly when formulated for inhalation [, ].

      2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

      • Compound Description: This study explored the synthesis and biological evaluation of a series of novel 2H-benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives designed as PI3Kδ inhibitors []. While these compounds showed decreased PI3Kδ inhibitory potency compared to the quinazolinone lead compounds, they maintained high selectivity over other PI3K isoforms [].

      Pyrazolo[3,4-d]pyrimidine Derivatives as Antineoplastic Agents

      • Compound Description: This review article discusses the potential of pyrazolo[3,4-d]pyrimidine derivatives as antineoplastic agents, focusing on their activity against various cancers, including thyroid cancer [].

      Properties

      CAS Number

      869073-52-9

      Product Name

      1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

      IUPAC Name

      1-methyl-N-(3,3,5-trimethylcyclohexyl)pyrazolo[3,4-d]pyrimidin-4-amine

      Molecular Formula

      C15H23N5

      Molecular Weight

      273.384

      InChI

      InChI=1S/C15H23N5/c1-10-5-11(7-15(2,3)6-10)19-13-12-8-18-20(4)14(12)17-9-16-13/h8-11H,5-7H2,1-4H3,(H,16,17,19)

      InChI Key

      ZJCJYFQTWSBCEE-UHFFFAOYSA-N

      SMILES

      CC1CC(CC(C1)(C)C)NC2=C3C=NN(C3=NC=N2)C

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.